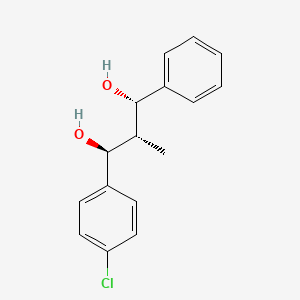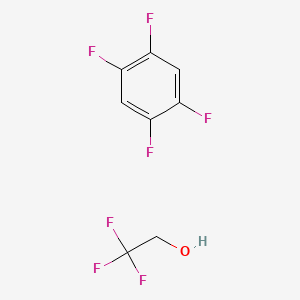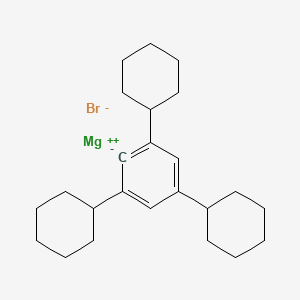![molecular formula C9H8N2 B14230588 Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
Pyrrolo[2,3-d]azocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z)-1H-Pyrrolo[2,3-d]azocine: is a nitrogen-containing heterocyclic compound. It is part of a class of compounds known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a fused pyrrole and azocine ring system, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-1H-Pyrrolo[2,3-d]azocine typically involves the formation of the pyrrole ring followed by the construction of the azocine ring. One common method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst like iron (III) chloride . The azocine ring can be formed through cyclization reactions involving suitable precursors and conditions.
Industrial Production Methods: Industrial production of (6Z)-1H-Pyrrolo[2,3-d]azocine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
化学反应分析
Types of Reactions: (6Z)-1H-Pyrrolo[2,3-d]azocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]azocine-2,3-dione, while reduction can produce this compound derivatives with reduced functional groups.
科学研究应用
Chemistry: In chemistry, (6Z)-1H-Pyrrolo[2,3-d]azocine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: In medicine, (6Z)-1H-Pyrrolo[2,3-d]azocine derivatives are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer and neurological disorders.
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (6Z)-1H-Pyrrolo[2,3-d]azocine involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
相似化合物的比较
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring.
Uniqueness: (6Z)-1H-Pyrrolo[2,3-d]azocine is unique due to its fused ring system, which imparts distinct chemical and physical properties. Compared to pyridine and pyrrole, it offers a more complex structure that can interact with a broader range of molecular targets. Pyrrolopyrazine, while similar, has different electronic and steric characteristics due to the presence of the pyrazine ring.
属性
分子式 |
C9H8N2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
(3aZ,5Z,9E)-1H-pyrrolo[2,3-d]azocine |
InChI |
InChI=1S/C9H8N2/c1-2-8-3-7-11-9(8)4-6-10-5-1/h1-7,11H/b2-1?,5-1-,6-4?,8-2-,9-4+,10-5?,10-6? |
InChI 键 |
LHVDBYUBKHUSBF-WAORBEIZSA-N |
手性 SMILES |
C\1=C\N=C/C=C/2\C(=C1)\C=CN2 |
规范 SMILES |
C1=CN=CC=C2C(=C1)C=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)



![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
